Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, a nitro group, and a carboxylate ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a pyrazole derivative followed by the introduction of the difluoroethyl group and the esterification of the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities. Additionally, industrial methods may employ continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxylate ester group can undergo hydrolysis to release the active pyrazole derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another difluoroethyl-containing compound with different functional groups.
Ethyl bromodifluoroacetate: Contains a difluoroethyl group and is used in similar synthetic applications.
Uniqueness
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C7H7F2N3O4 |
---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F2N3O4/c1-16-7(13)4-2-11(3-5(8)9)10-6(4)12(14)15/h2,5H,3H2,1H3 |
InChI Key |
CXOVHUVXFRYONN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(F)F |
Origin of Product |
United States |
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